Chrysin 7-O-|A-gentiobioside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin 7-O-beta-gentiobioside is synthesized through the glycosylation of chrysin. The process involves the reaction of chrysin with gentiobiose under specific conditions to form the glycoside . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of Chrysin 7-O-beta-gentiobioside involves the extraction of chrysin from natural sources followed by its glycosylation. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions: Chrysin 7-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chrysin 7-O-beta-gentiobioside .
Scientific Research Applications
Chrysin 7-O-beta-gentiobioside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Chrysin 7-O-beta-gentiobioside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK1/2 pathway, leading to the activation of transcription factors like CREB and the increase of neurotrophic factors such as BDNF.
Comparison with Similar Compounds
Chrysin 7-O-beta-gentiobioside is unique due to its glycosylation, which enhances its solubility and bioavailability compared to chrysin. Similar compounds include:
- Oroxin A
- Oroxin B
- Oroxylin A
- Oroxyloside
- Guaijaverin
These compounds share similar flavonoid structures but differ in their glycosylation patterns and biological activities.
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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